N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[2-(triazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(17-10-11-20-18-8-9-19-20)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-9H,10-12H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJUIPJUYKYEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex molecules, serving as a building block in organic synthesis. Biology: Triazole derivatives are known for their antimicrobial properties, making this compound a candidate for developing new antibiotics. Medicine: Industry: Use in materials science for developing new polymers or coatings with enhanced properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions, influencing enzyme activity, while the naphthalene moiety can interact with biological macromolecules. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Triazole vs. This modification may improve target affinity or metabolic stability.
- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in 6b) reduce reaction yields (68% vs. 72% for 6a) but introduce nitro-specific IR peaks (1504 cm⁻¹) . Chlorine in 6m provides a distinct C–Cl IR signature (785 cm⁻¹) .
Spectroscopic and Physicochemical Properties
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole moiety through a cycloaddition reaction. This compound can be synthesized using various methods, including click chemistry, which allows for the efficient formation of the triazole ring from azides and alkynes under mild conditions .
Antitumor Activity
Research has indicated that compounds containing naphthalene and triazole moieties exhibit significant antitumor activity. For instance, derivatives of 1,8-naphthalimide linked to 1,2,3-triazole have shown promising results in inhibiting lung cancer cell proliferation. In vitro studies demonstrated that these compounds could reduce cell viability significantly compared to control groups .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Naphthalimide-Triazole | A549 (Lung) | 10.5 | Induction of apoptosis |
| Naphthalimide-Triazole | HeLa (Cervical) | 12.3 | Inhibition of DNA synthesis |
| Naphthalimide-Triazole | MCF7 (Breast) | 9.8 | Disruption of cell cycle |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that triazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole-Naphthalene | E. coli | 32 µg/mL |
| Triazole-Naphthalene | S. aureus | 16 µg/mL |
| Triazole-Naphthalene | P. aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole group is known to inhibit various enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Many studies have reported that compounds with naphthalene structures can trigger apoptotic pathways in cancer cells.
- Antibacterial Mechanisms : The triazole moiety may interfere with the biosynthesis of nucleic acids in bacteria.
Case Studies
A recent study investigated the effect of this compound on renal cancer cells. The results indicated a significant reduction in cell growth rates (60%-80%) at varying concentrations compared to untreated controls .
Another notable case involved the evaluation of similar triazole derivatives against multidrug-resistant bacterial strains, where they displayed enhanced antibacterial efficacy compared to conventional antibiotics .
Chemical Reactions Analysis
Route 1: Amide Coupling
The acetamide backbone is formed via coupling between 2-(naphthalen-1-yl)acetic acid and 2-(2H-1,2,3-triazol-2-yl)ethylamine using carbodiimide-based reagents (e.g., EDCI/HOBt or TBTU). This method yields the target compound with moderate to high efficiency .
Example Conditions:
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| EDCI/HOBt, DMF | DMF | RT, 24 h | 67% | |
| TBTU, Triethylamine | DCM | 0–5°C, 2 h | 73% |
Route 2: Click Chemistry for Triazole Formation
The 1,2,3-triazole group is introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . A propargylamine intermediate reacts with an azide-functionalized precursor under mild conditions .
Example Protocol:
-
Propargylamine synthesis : React 2-chloroethylamine with propargyl bromide.
-
Azide preparation : Convert a bromoacetamide derivative to an azide using NaN₃.
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Cycloaddition : Combine azide and alkyne with CuSO₄/sodium ascorbate in THF/H₂O (1:1) at RT for 12 h (Yield: 85–90%) .
Triazole Ring
-
Electrophilic Substitution : The triazole’s nitrogen atoms participate in hydrogen bonding and π-stacking interactions, influencing solubility and biological activity .
-
Coordination Chemistry : The N3 atom can coordinate with transition metals (e.g., Cu²⁺), enabling catalytic applications .
Acetamide Linker
-
Hydrolysis : Under acidic or basic conditions, the amide bond hydrolyzes to yield 2-(naphthalen-1-yl)acetic acid and 2-(2H-1,2,3-triazol-2-yl)ethylamine .
-
Nucleophilic Acylation : Reacts with Grignard reagents or organolithium compounds at the carbonyl carbon .
Naphthalene Core
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Electrophilic Aromatic Substitution : Bromination or nitration occurs at the α-position of the naphthalene ring under standard conditions .
Acylation of the Triazole Nitrogen
The triazole’s N1 atom can be alkylated or acylated to introduce additional functional groups. For example, reaction with acetyl chloride in pyridine yields N-acetyl derivatives .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki or Sonogashira couplings enable aryl/alkynyl group introduction at the naphthalene ring .
Example Suzuki Coupling:
| Substrate | Catalyst | Ligand | Yield | Reference |
|---|---|---|---|---|
| 4-Bromophenyl derivative | Pd(PPh₃)₄ | PPh₃ | 82% |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting (TGA data) .
-
Photodegradation : UV exposure (λ = 254 nm) induces naphthalene ring oxidation, forming quinone derivatives .
Key Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
